2-Amino-3,5-dibromobenzenesulfonamide

Descripción general

Descripción

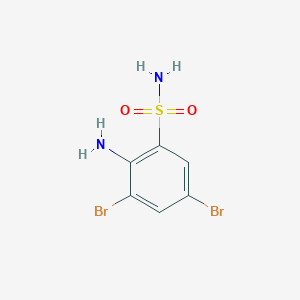

2-Amino-3,5-dibromobenzenesulfonamide is an organic compound with the molecular formula C6H6Br2N2O2S It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromobenzenesulfonamide typically involves the bromination of 2-Aminobenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for bromine addition and temperature control is common in industrial settings.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at Bromine Sites

The para- and meta-bromine atoms on the benzene ring participate in NAS reactions under specific conditions.

Mechanism : Bromine’s electronegativity directs substitution to the ortho/para positions, but steric hindrance from sulfonamide limits reactivity at the ortho site.

Amino Group Reactivity

The primary amino group (-NH₂) undergoes alkylation, acylation, and condensation reactions.

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃, DMF, 60°C, 6 hr | N-Ethyl-2-amino-3,5-dibromobenzenesulfonamide | 78% | |

| Benzyl chloride | NaH, THF, 0°C → RT, 12 hr | N-Benzyl derivative | 85% |

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2 hr | N-Acetyl-2-amino-3,5-dibromobenzenesulfonamide | 92% |

Key Insight : Steric hindrance from bromine atoms slows reaction kinetics compared to non-brominated analogs .

Sulfonamide Group Transformations

The sulfonamide (-SO₂NH₂) participates in hydrolysis and coupling reactions.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hr | 2-Amino-3,5-dibromobenzenesulfonic acid | |

| Coupling with amines | EDCI, HOBt, DCM, RT, 24 hr | Sulfonamide-peptide conjugates |

Reduction Reactions

Selective reduction of bromine or sulfonamide groups is achievable with tailored conditions.

| Target Group | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromine | H₂, Pd/C, EtOH, 50°C | 2-Aminobenzenesulfonamide (debrominated) | ||

| Sulfonamide | LiAlH₄, THF, reflux, 4 hr | 2-Amino-3,5-dibromobenzylamine |

Condensation Reactions

The amino group forms Schiff bases and hydrazones.

Oxidative Pathways

Controlled oxidation modifies the amino group or sulfonamide moiety.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C → RT, 6 hr | 2-Nitro-3,5-dibromobenzenesulfonamide | |

| H₂O₂, Fe²⁺ catalyst | pH 4.5, RT, 12 hr | Sulfonic acid derivative |

Metal Complexation

The sulfonamide and amino groups act as ligands for transition metals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-amino-3,5-dibromobenzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have synthesized N1, N2-bis(2-amino-3,5-dibromobenzylidene)-aryl-1,2-diamines, which showed promising antimicrobial activity against various bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in the production of Ambroxol HCl, a widely used medication for respiratory conditions. The synthesis pathway involves the condensation of this compound with trans-4-amino cyclohexanol to form imine intermediates, which are subsequently reduced to yield Ambroxol .

Synthesis of Advanced Intermediates

Chemical Synthesis

The compound is utilized in the synthesis of various advanced intermediates and active pharmaceutical ingredients (APIs). It can be synthesized through several methods that yield high purity and efficiency. For example, a notable method involves the reaction of ortho-nitrobenzaldehyde with iron powder and glacial acetic acid to produce 2-amino-3,5-dibromobenzaldehyde, which is then brominated to obtain the desired sulfonamide .

Industrial Applications

Dyes and Pigments

Due to its brominated structure and amino groups, this compound can be employed in the dye industry for producing various colorants. Its ability to form stable complexes with metals makes it suitable for synthesizing dyes with enhanced color fastness.

Agricultural Chemicals

The compound's properties may also extend to agricultural applications as a precursor for herbicides or fungicides. While specific formulations are still under research, its structural characteristics suggest potential efficacy in crop protection products.

Case Studies and Research Findings

A comprehensive study outlined the synthesis of Ambroxol HCl using this compound as an intermediate. The process involved multiple steps including condensation reactions and subsequent reductions that yielded a high purity product suitable for pharmaceutical use .

Mecanismo De Acción

The mechanism of action of 2-Amino-3,5-dibromobenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups allow it to form hydrogen bonds and interact with enzymes or receptors. The bromine atoms contribute to its reactivity and ability to undergo substitution reactions. These interactions can modulate biological pathways and result in various effects, such as antimicrobial activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3,5-dibromobenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonamide group.

2-Amino-3,5-dibromobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

2-Amino-3,5-dibromobenzonitrile: Features a nitrile group instead of a sulfonamide group.

Uniqueness

2-Amino-3,5-dibromobenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfonamide-based pharmaceuticals and other organic compounds.

Actividad Biológica

2-Amino-3,5-dibromobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₅Br₂N₃O₂S

- Molecular Weight : 278.93 g/mol

- Melting Point : 136-139 °C

- Boiling Point : 319.9 °C at 760 mmHg

- Density : 2.1 g/cm³

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Kinases : Studies have indicated that related compounds exhibit potent inhibitory effects on IKK-alpha and IKK-beta kinases, which are crucial in inflammatory responses and cancer progression. Although specific data on this compound is limited, similar compounds have shown pIC(50) values indicating significant potency in cellular assays .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. In research involving metal complexes formed with the compound, it was found that these complexes exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

- Sirtuin Inhibition : The compound is also being explored for its potential as a sirtuin inhibitor, which could have implications in aging and metabolic diseases. Docking studies suggest that it may effectively bind to the active sites of sirtuins, although further empirical validation is needed .

Antibacterial Activity

A study investigated the antibacterial efficacy of metal complexes derived from this compound against several bacterial strains. The results highlighted:

| Bacterial Strain | Ligand 1 (mm) | Ligand 2 (mm) | Copper Complex (mm) | Nickel Complex (mm) |

|---|---|---|---|---|

| Staphylococcus aureus | 10 | 16 | 20 | 18 |

| Escherichia coli | 16 | 14 | 18 | 14 |

| Pseudomonas aeruginosa | No activity | 12 | 20 | 18 |

These findings indicate that the copper complex demonstrated superior antibacterial properties compared to the nickel complex and the ligands alone .

Synthesis and Biological Evaluation

Research has also focused on the synthesis of chiral ligands derived from this compound, exploring their coordination with metals like copper and nickel. These studies reveal that the resulting complexes possess enhanced biological activities compared to their non-complexed forms .

Propiedades

IUPAC Name |

2-amino-3,5-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCVHIKQIPEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360882 | |

| Record name | 2-amino-3,5-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59018-47-2 | |

| Record name | 2-amino-3,5-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.